Ningetinib Tosylate

概要

説明

Ningetinib Tosylate is a novel small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including c-MET/hepatocyte growth factor receptor, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. It is primarily being investigated for its potential in treating various cancers, including non-small cell lung cancer and acute myeloid leukemia .

作用機序

Target of Action

Ningetinib Tosylate is a small molecule drug that primarily targets several receptor tyrosine kinases . These include:

- c-MET/Hepatocyte Growth Factor Receptor (HGFR)

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

- Axl

- Mer

- Fms-like Tyrosine Kinase 3 (FLT3)

These targets play key roles in tumor cell proliferation, survival, invasion, and metastasis .

Mode of Action

Upon administration, this compound binds to these kinases, thereby inhibiting their signaling pathways . This results in the inhibition of growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .

Biochemical Pathways

It is known that the drug’s targets are involved in key cellular processes such as cell proliferation, survival, and angiogenesis . By inhibiting these targets, this compound disrupts these processes, leading to the inhibition of tumor growth and metastasis .

Pharmacokinetics

It is known that the drug is metabolized to form n-demethylated ningetinib (m1) . The plasma concentration of M1 can drop by more than 80% due to the metabolism of Ningetinib, which might simultaneously increase the tissue concentration of Ningetinib .

Result of Action

The primary result of this compound’s action is the inhibition of tumor growth and metastasis . This is achieved by disrupting key cellular processes such as cell proliferation, survival, and angiogenesis .

Action Environment

It has been suggested that drug-drug interactions may affect the pharmacokinetics of this compound . This suggests that the environment, including the presence of other drugs, can influence the action, efficacy, and stability of this compound .

生化学分析

Biochemical Properties

Ningetinib Tosylate plays a crucial role in biochemical reactions by inhibiting several key receptor tyrosine kinases. It interacts with enzymes and proteins such as c-MET, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. These interactions inhibit the signaling pathways associated with these kinases, thereby reducing tumor cell proliferation, angiogenesis, and metastasis. The inhibition of these pathways disrupts the growth and survival of tumor cells that overexpress these kinases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation, blocks the cell cycle, and induces apoptosis in cancer cells. Specifically, in acute myeloid leukemia cells with Fms-like tyrosine kinase 3 internal tandem duplication mutations, this compound inhibits downstream signaling pathways, including the STAT5, AKT, and ERK pathways. This inhibition leads to reduced cell viability and increased apoptosis, thereby exerting its antitumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. By binding to these kinases, this compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the signaling cascades that promote tumor cell proliferation, survival, and metastasis. Additionally, this compound induces apoptosis by blocking the cell cycle and inhibiting key survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and maintains its antitumor activity over extended periods. In in vitro studies, this compound consistently inhibited cell proliferation and induced apoptosis in cancer cells. In in vivo studies, the compound demonstrated significant antitumor effects in mouse models of acute myeloid leukemia, with results superior to existing clinical drugs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of acute myeloid leukemia, higher doses of this compound resulted in more pronounced antitumor effects, including reduced tumor growth and increased survival rates. At very high doses, toxic effects were observed, indicating a threshold beyond which the compound may cause adverse effects. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A1, which converts it to N-demethylated ningetinib. This metabolic conversion significantly reduces the plasma concentration of the metabolite while potentially increasing the tissue concentration of this compound. The compound’s interaction with these metabolic enzymes influences its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within tumor tissues contribute to its antitumor activity. Additionally, the transport and distribution of this compound are influenced by its interactions with other drugs, which can affect its pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action. The compound’s subcellular localization is essential for its ability to inhibit key signaling pathways and exert its antitumor effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ningetinib Tosylate involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The key steps include:

Formation of the Core Structure: This involves the construction of the heterocyclic core through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

Tosylation: The final step involves the tosylation of the compound to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Batch Processing: Large-scale batch reactors are used for the synthesis.

Purification: Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity.

Quality Control: Rigorous quality control measures are in place to ensure the consistency and safety of the final product.

化学反応の分析

Types of Reactions: Ningetinib Tosylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that retain the core structure but have modified functional groups .

科学的研究の応用

Ningetinib Tosylate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.

Medicine: Undergoing clinical trials for the treatment of non-small cell lung cancer, acute myeloid leukemia, and other cancers.

類似化合物との比較

- Gilteritinib

- Quizartinib

- Sorafenib

- Apatinib

特性

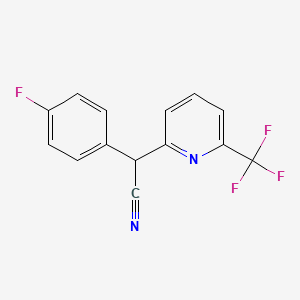

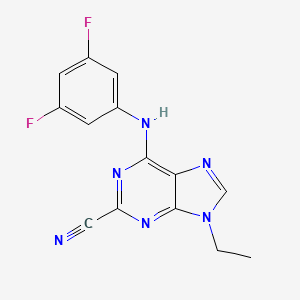

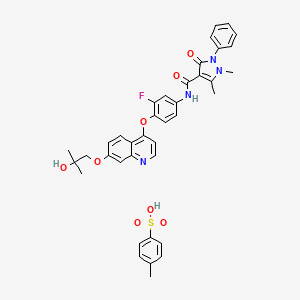

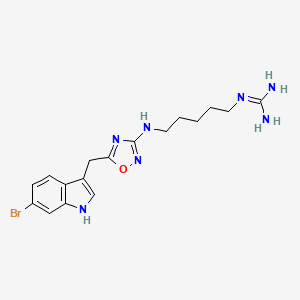

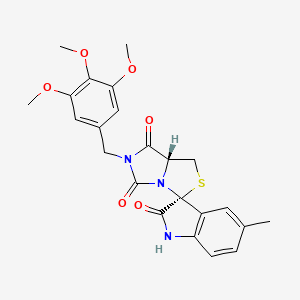

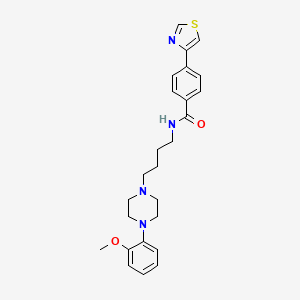

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUYISNCVNUUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37FN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-77-9 | |

| Record name | Ningetinib tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NINGETINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes Ningetinib Tosylate a potential anti-cancer drug?

A1: this compound shows promise as an anti-cancer drug due to its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are often overexpressed in tumor cells []. Specifically, it targets c-MET/HGFR, VEGFR2/KDR, Axl/UFO, Mer, and Flt3/CD135/ST K1/FLK2 []. These kinases play crucial roles in tumor cell growth, angiogenesis (formation of new blood vessels that supply tumors), and metastasis (spread of cancer to other parts of the body) []. By inhibiting these kinases, this compound aims to disrupt these processes and hinder tumor progression.

Q2: How does this compound interact with its target kinases?

A2: The abstract states that this compound "binds to a variety of kinases" [], suggesting a direct interaction with its target RTKs. While the precise binding mechanism isn't detailed, it's likely that this compound occupies the ATP-binding site or a similar critical pocket within the kinase domain, preventing the kinase from binding ATP and subsequently phosphorylating downstream signaling molecules. This inhibition of kinase activity disrupts the signaling cascades responsible for tumor cell proliferation, survival, invasion, and metastasis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)